molecular formula C12H9FO B1338171 2-Fluoro-4-phenylphenol CAS No. 84376-21-6

2-Fluoro-4-phenylphenol

Cat. No.: B1338171
CAS No.: 84376-21-6
M. Wt: 188.2 g/mol
InChI Key: YTFYLPMGFTYAPF-UHFFFAOYSA-N
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Description

2-Fluoro-4-phenylphenol is an organic compound with the molecular formula C12H9FO It is a derivative of phenol, where the hydrogen atom at the second position is replaced by a fluorine atom and the hydrogen atom at the fourth position is replaced by a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-4-phenylphenol can be synthesized through several methods, including:

    Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom (usually chlorine or bromine) on a benzene ring with a nucleophile. In this case, a fluorine atom is introduced to the aromatic ring.

    Grignard Reaction: This involves the reaction of phenylmagnesium bromide with 2-fluorophenol under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using a suitable catalyst to facilitate the reaction.

    Purification Techniques: Such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-phenylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the fluorine or phenyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Corresponding alcohols and other reduced forms.

    Substitution Products: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-Fluoro-4-phenylphenol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-phenylphenol involves its interaction with molecular targets and pathways. The presence of the fluorine atom and phenyl group influences its reactivity and interaction with other molecules. It can form hydrogen bonds, participate in π-π interactions, and undergo various chemical transformations that contribute to its effects.

Comparison with Similar Compounds

    Phenol: The parent compound, which lacks the fluorine and phenyl substituents.

    2-Fluorophenol: Similar structure but lacks the phenyl group.

    4-Phenylphenol: Similar structure but lacks the fluorine atom.

Uniqueness: 2-Fluoro-4-phenylphenol is unique due to the presence of both the fluorine atom and phenyl group, which impart distinct chemical properties and reactivity compared to its analogs

Properties

IUPAC Name

2-fluoro-4-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFYLPMGFTYAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20514816
Record name 3-Fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84376-21-6
Record name 3-Fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared according to the method described in example 36b) from 3-fluoro-4-methoxybiphenyl (0.99 g), boron tribromide (1.0 M in dichloromethane, 9.8 ml) and dichloromethane (15 ml). After work up the residue was purified by column chromatography over silica eluting with dichloromethane:ethanol (19:1) to give the sub-title compound as a pale yellow crystalline solid (0.52 g).
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

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